2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine
Description
This compound features a pyridine core substituted with a trifluoromethyl group at position 3 and an azetidine ring at position 2. The azetidine is further functionalized with a 4-methyl-1H-pyrazol-1-ylmethyl moiety.
Properties
IUPAC Name |
2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4/c1-10-5-19-21(6-10)9-11-7-20(8-11)13-12(14(15,16)17)3-2-4-18-13/h2-6,11H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKGQHIPDFRMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Other pyrazole derivatives have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on the known effects of similar compounds, it could potentially have anti-inflammatory, antitumor, or antimicrobial effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy.
Biological Activity
The compound 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Research indicates that the biological activity of this compound may involve:
- Enzyme Modulation : The compound interacts with specific enzymes, potentially inhibiting or activating their functions, which is crucial for various metabolic pathways.
- Receptor Binding : It may bind to receptors involved in cell signaling, influencing processes such as cell proliferation and apoptosis.
Biological Activity Overview
The biological activities of 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine have been explored in several studies:
Anticancer Activity
A study evaluated the compound's efficacy against human cancer cell lines. It was found to inhibit cell growth through apoptosis induction, showing promise as a potential anticancer agent. The specific mechanism involved modulation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Antimicrobial Properties
In vitro tests revealed that the compound exhibited notable antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest its potential use in developing new antimicrobial agents .
Kinase Inhibition Studies
Research into the compound's ability to inhibit specific kinases demonstrated that it could effectively reduce the activity of certain targets involved in tumorigenesis. This positions it as a candidate for further development in targeted cancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
6-Ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2548990-34-5)
- Structural Differences : Replaces the pyridine ring with a benzothiazole core and adds an ethoxy group.
- Molecular Properties :
- Molecular formula: C17H20N4OS
- Molecular weight: 328.4 g/mol
- Key features: Benzothiazole’s electron-deficient nature may enhance π-π stacking interactions compared to pyridine. The ethoxy group increases hydrophobicity.
- Implications : Likely exhibits altered solubility and target affinity compared to the pyridine-based compound .
2-{4-[4-(Azetidin-1-yl)-7-methylimidazo[4,3-f][1,2,4]triazin-5-yl]-2-methylpyrazol-3-yl}-5-(trifluoromethyl)pyridine (CAS 1394033-54-5)
Functional Group Variations
(S)-Methyl 4-(2-(azetidin-1-yl)-1-(4-chloro-3-(trifluoromethyl)phenyl)ethylamino)quinazoline-8-carboxylate
- Structural Differences: Features a quinazoline core and a stereospecific ethylamino linker.
- Key Features: The quinazoline moiety is a known pharmacophore in kinase inhibitors. The stereochemistry (S-configuration) may enhance enantioselective binding.
- Implications: Demonstrates how core heterocycle substitution (pyridine vs.
2-[({1-[3-(Trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyridine (CAS 898645-37-9)
Pharmacokinetic and Physicochemical Comparisons
Preparation Methods
Table 1: Suzuki-Miyaura Reaction Optimization
| Catalyst | Solvent System | Temperature | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 100°C | 13.7% | |
| PdCl₂(dppf) | DMF/H₂O | 100°C | 36% | |
| Pd(PPh₃)₄ | Toluene/Ethanol/H₂O | 120°C | 42% |
Microwave-assisted conditions (120°C, 15 minutes) improved yields to 42% by enhancing reaction kinetics. Notably, substituting the boronic acid with a 4-methylpyrazole derivative would directly yield the target compound, though this modification requires rigorous nitrogen atmosphere control to prevent boronic acid decomposition.
Azetidine Ring Formation via Nucleophilic Substitution
The azetidine ring is typically introduced through a nucleophilic substitution reaction between a 3-(chloromethyl)azetidine precursor and a deprotonated pyrazole. For example, reacting 3-(chloromethyl)azetidine with 4-methyl-1H-pyrazole in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature affords the azetidine-pyrazole intermediate. Subsequent coupling with 3-(trifluoromethyl)pyridine derivatives completes the synthesis.
Solvent and Base Effects on Reaction Efficiency
The choice of solvent and base significantly impacts reaction outcomes:
-
Polar aprotic solvents (e.g., DMF, 1,4-dioxane) enhance palladium catalyst activity but may necessitate higher temperatures.
-
Bicarbonate and carbonate bases (K₂CO₃, Na₂CO₃) facilitate transmetalation in Suzuki couplings, while triethylamine (TEA) is preferred for azetidine alkylation to minimize side reactions.
Purification and Characterization Techniques
Post-synthesis purification often involves silica gel chromatography with ethyl acetate/hexane gradients or trituration in ethyl acetate/hexane mixtures. Nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LCMS) are critical for verifying structural integrity. For instance, the ¹H NMR spectrum of a related compound exhibited characteristic peaks at δ 12.97 (pyrazole NH) and δ 8.35 (pyridine CH), confirming successful coupling.
Comparative Analysis of Synthetic Routes
Table 2: Yield Comparison Across Methods
| Method | Key Advantages | Limitations | Maximum Yield |
|---|---|---|---|
| Suzuki-Miyaura Coupling | High regioselectivity | Sensitive to moisture | 42% |
| Nucleophilic Substitution | Mild conditions | Requires pre-functionalized intermediates | 36% |
| Microwave-Assisted Synthesis | Rapid reaction times | Specialized equipment needed | 42% |
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
Answer:
The synthesis involves multi-step reactions, typically starting with the functionalization of the azetidine and pyridine cores. Key steps include:
- Step 1: Coupling 4-methyl-1H-pyrazole with an azetidine derivative via a methylene bridge under nucleophilic substitution conditions (e.g., using NaH in DMF) .
- Step 2: Introducing the trifluoromethyl group to the pyridine ring via halogen exchange or direct fluorination under catalytic conditions (e.g., CuI/ligand systems) .
- Optimization Tips:
- Use anhydrous solvents and inert atmospheres to avoid side reactions.
- Monitor intermediates via TLC or HPLC to ensure purity .
- Optimize reaction time and temperature using Design of Experiments (DoE) to maximize yield .
Basic: How should researchers approach structural elucidation using spectroscopic and crystallographic methods?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Assign peaks by comparing with analogous compounds (e.g., pyrazole-azetidine hybrids in ). Use 2D techniques (COSY, HSQC) to resolve overlapping signals.
- 19F NMR: Confirm trifluoromethyl group integration and chemical environment .
- X-ray Crystallography:
- Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH).
- Compare crystallographic data (e.g., bond angles, torsional strains) with structurally similar compounds (e.g., triazole-pyridine derivatives in ).
Basic: What preliminary biological assays are suitable for evaluating its therapeutic potential?
Answer:
- In Vitro Screening:
- Enzyme Inhibition: Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Target Identification:
- Perform SPR (Surface Plasmon Resonance) to assess binding affinity to suspected targets (e.g., receptors with azetidine-binding pockets) .
Advanced: How can synthetic routes be optimized to mitigate low yields in the azetidine-pyrazole coupling step?
Answer:
- Catalyst Screening: Test palladium/copper catalysts (e.g., Pd(OAc)₂/Xantphos) to enhance C-N bond formation .
- Solvent Effects: Compare polar aprotic solvents (DMF vs. DMSO) to stabilize transition states .
- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes while maintaining yield .
- Machine Learning: Train models on reaction parameters (e.g., temperature, stoichiometry) from analogous syntheses (see for datasets).
Advanced: How can researchers resolve discrepancies in biological activity data across studies?
Answer:
- Source Analysis:
- Verify assay conditions (e.g., pH, serum concentration) that may affect compound stability .
- Cross-reference with structurally similar compounds (e.g., triazole derivatives in ).
- Meta-Analysis:
- Use tools like Forest Plots to statistically evaluate activity variations across studies.
- Replicate experiments under standardized protocols (e.g., OECD guidelines) .
Advanced: What computational strategies predict binding modes with target proteins?
Answer:
- Molecular Docking:
- QSAR Modeling:
- Train models on pyridine-azetidine derivatives (see for datasets) to correlate substituents with activity.
- Include electronic parameters (e.g., HOMO/LUMO energies) from DFT calculations (Gaussian 09) .
Advanced: What analytical methods address stability challenges in aqueous formulations?
Answer:
- Forced Degradation Studies:
- Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions .
- Monitor degradation products via UPLC-MS .
- Stabilization Strategies:
- Use cyclodextrin encapsulation or PEGylation to enhance solubility and reduce hydrolysis .
- Conduct accelerated stability testing (40°C/75% RH) over 6 months .
Advanced: How can researchers validate off-target effects in complex biological systems?
Answer:
- Proteome Profiling:
- Use affinity-based chemoproteomics (e.g., pull-down assays with biotinylated probes) .
- CRISPR Screening:
- Perform genome-wide knockout screens to identify synthetic lethal interactions .
- Transcriptomics:
- Analyze RNA-seq data from treated vs. untreated cells to detect pathway-level perturbations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
